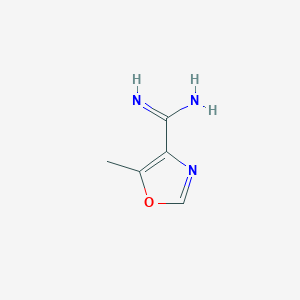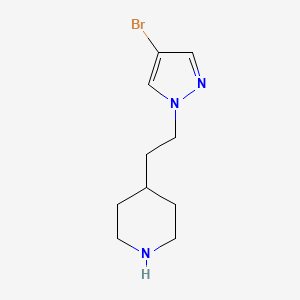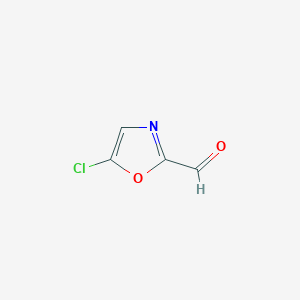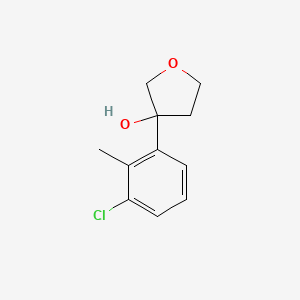
1-(Piperidin-4-yl)azepan-2-one
Übersicht
Beschreibung
1-(Piperidin-4-yl)azepan-2-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-4-yl)azepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)azepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibitors : A study identified N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of Glycine Transporter 1 (GlyT1), a target for therapeutic intervention in schizophrenia. Modification of the heterocycle moiety of a hit compound led to the replacement of piperidine with azepane, enhancing potency (Varnes et al., 2010).
Hydrogen-Bonding Patterns in Enaminones : Research on the hydrogen-bonding patterns in enaminones, including compounds with azepan-2-ylidene, revealed significant intra- and intermolecular hydrogen bonding. These interactions play a crucial role in the stability and reactivity of these compounds (Balderson et al., 2007).
Synthesis of Functionalized Trifluoromethylated Compounds : A paper reported on the synthesis of 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes, starting from 1-tosyl-2-(trifluoromethyl)aziridine. This approach allows for the generation of azaheterocycles with various functionalized side chains (Dolfen et al., 2014).
Stable Bicyclic Aziridinium Ion and Ring Expansion : Research on the stable form of 1-azabicyclo[4.1.0]heptane tosylate demonstrated the potential for ring expansion to yield piperidine and azepane rings. This method is significant for the asymmetric synthesis of biologically important natural products (Choi et al., 2017).
Synthesis of Isoxazolo-Annulated Compounds : A study explored the synthesis of pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings via intramolecular 1,3-dipolar cycloadditions. This method highlights the versatility in synthesizing complex heterocyclic compounds (Würdemann & Christoffers, 2014).
Serine Protease Mechanism-Based Mimics : Another study synthesized 1-(2-hydroxyacetyl)piperidine-2-one and 1-(2-hydroxyacetyl)azepan-2-one to mimic the serine alcohol attack on the peptide bond in serine protease enzymes. This research provides insights into enzyme mechanisms and potential therapeutic applications (Bethencourt & Núñez, 2008).
Crystal Structure Analysis : The crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one was analyzed, providing information on the conformation and intermolecular interactions of such compounds (Pradeep et al., 2014).
Glycosidases and Glucosylceramide Transferase Inhibition : A study on seven-membered azasugars, including azepane derivatives, revealed potent inhibition towards glycosidases and glucosylceramide transferase. These findings are relevant for therapeutic applications in diseases like Gaucher's disease (Li et al., 2008).
Histamine H3 Receptor Ligands : Novel biphenyloxy-alkyl derivatives of piperidine and azepane were synthesized and evaluated as ligands for the human histamine H3 receptor, indicating potential therapeutic applications in neurological disorders (Łażewska et al., 2017).
Eigenschaften
IUPAC Name |
1-piperidin-4-ylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-4-2-1-3-9-13(11)10-5-7-12-8-6-10/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYBEIHQPAKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)azepan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Methylthio)phenyl]-2-propanol](/img/structure/B7968074.png)


![7-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7968118.png)


![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)


![N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B7968163.png)


